Temporin-1Lb
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
NFLGTLINLAKKIM |
Origin of Product |
United States |
Scientific Research Applications
It appears that the search results do not contain information about the applications of a compound specifically called "Temporin-1Lb." However, they do provide information on temporins in general, including their various applications and activities.
General Information on Temporins
Temporins are a family of antimicrobial peptides (AMPs) that primarily act by penetrating and disrupting bacterial membranes . They are known for their antimicrobial activity, especially against Gram-positive bacteria, including resistant pathogens . Recent studies suggest potential applications beyond antimicrobial activity, such as anti-inflammatory and anticancer activities .
Antimicrobial Activity
Temporins have demonstrated activity against Gram-positive bacteria . Temporin B enhances the in vitro antibacterial activity of temporin L against EMRSA-15 . Temporins A and B have shown higher activity against Gram-positive bacterial strains compared to Gram-negative ones. They also caused a total reduction in colony-forming units of S. aureus .
Anti-Inflammatory Activity
Temporin 1CEa exhibits anti-inflammatory properties by binding to lipopolysaccharide (LPS) and inhibiting its inflammatory effects . It downregulates the MyD88-dependent signaling pathway, reducing the release of proinflammatory molecules like tumor necrosis factor-α (TNFα) and interleukin-6 .
Anticancer Activity
Temporin 1CEa has shown anticancer (antiproliferative) activity against several cell lines, particularly human breast cancer cells . It disrupts membrane integrity, induces permeability, and causes the release of intracellular Ca .
Cytotoxicity
Temporin L can decrease cell viability, with the sensitivity varying based on the specific cell line tested . For example, Hut-78 cells showed a pronounced sensitivity to temporin L, while K-562 cells displayed marked resistance .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The Temporin family comprises over 30 variants, including Temporin-1La, Temporin-1Lc, and Temporin-1CEa, which share a conserved structure but differ in key residues. For example:
- Temporin-1La (Sequence: FLPLIGRVLSGIL) has a polarity index of 0.38, making it more hydrophobic than Temporin-1Lb. This enhances its activity against lipid-rich Gram-positive bacteria but reduces solubility in aqueous environments .
- Temporin-1CEa (Sequence: FLPVLAGIAAKVVP) contains a valine-rich C-terminal region, increasing its stability in physiological conditions compared to this compound .
Table 1: Structural Comparison of Select Temporin Variants
| Peptide | Sequence | Molecular Weight (Da) | Polarity Index | Key Residues |
|---|---|---|---|---|
| This compound | NFLGTLINLAKKIM | ~1,590 | 0.41 | Lysine-rich C-term |
| Temporin-1La | FLPLIGRVLSGIL | ~1,450 | 0.38 | Leucine-rich |
| Temporin-1CEa | FLPVLAGIAAKVVP | ~1,540 | 0.43 | Valine-rich |
| Temporin-1Gb | FLPIIAKIAGKFL | ~1,620 | 0.40 | Phenylalanine-rich |
Antimicrobial Activity
This compound demonstrates broad-spectrum activity but varies in potency compared to other Temporins:
- Gram-positive bacteria : this compound (MIC: 2–8 µM) shows comparable efficacy to Temporin-1CEa (MIC: 1–4 µM) but is less potent than Temporin-1Gb (MIC: 0.5–2 µM) against Staphylococcus aureus .
- Fungi : this compound (MIC: 8–16 µM) outperforms Temporin-1La (MIC: 16–32 µM) against Candida albicans, likely due to its higher polarity index enhancing interactions with fungal membranes .
- Cancer cells: this compound exhibits moderate cytotoxicity (IC₅₀: 25 µM) against melanoma cells, whereas Temporin-1SPa shows stronger anticancer activity (IC₅₀: 10 µM) .
Table 2: Functional Comparison of this compound with Peptides from Other Classes
| Peptide Class | Example | Key Feature | Selectivity (vs. Mammalian Cells) |
|---|---|---|---|
| Temporins | This compound | Membrane disruption via amphipathicity | High |
| Defensins | Bovine beta-defensin 6 | β-sheet structure with disulfide bonds | Moderate |
| Bacteriocins | Enterocin Q | Leaderless, heat-stable | Low |
Selectivity and Toxicity
This compound’s polarity index (0.41) positions it between Enterocin Q (0.39) and Bovine beta-defensin 6 (0.37), enabling moderate selectivity for bacterial membranes while maintaining low hemolytic activity (<10% at 32 µM) . In contrast, Temporin-1CEa (polarity index: 0.43) shows higher hemolysis (>20% at 32 µM), likely due to increased hydrophilicity .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) of Temporin-1Lb
The predominant method for preparing this compound is Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS), a well-established technique for synthesizing peptides with high purity and yield.
Key Aspects of SPPS for this compound:
Resin Selection: Rink amide MBHA resin is commonly used as the solid support, facilitating the synthesis of peptides with amidated C-termini, which is typical for temporins.
Amino Acid Protection: Fmoc (9-fluorenylmethoxycarbonyl) groups protect the amino terminus during synthesis, while side chains are protected with suitable groups such as Boc (tert-butyloxycarbonyl), Trt (trityl), or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), depending on the residue.
Coupling Agents: Activation of amino acids for coupling is achieved using agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate), PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate), or DIC (N,N'-diisopropylcarbodiimide), often in combination with additives like Oxyma or HOAt to enhance coupling efficiency and reduce racemization.
Deprotection: The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), typically in two steps (0.5 min and 1 min), ensuring complete removal without damaging the peptide chain.
Coupling Cycles: The coupling and deprotection steps are repeated iteratively until the full peptide sequence is assembled on the resin.
Monitoring: The Kaiser test is employed to monitor the success of coupling and deprotection reactions throughout the synthesis process.
Cleavage: Final cleavage from the resin and side-chain deprotection are performed using a cleavage cocktail, commonly 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water, which also removes protecting groups and releases the peptide into solution.
Advanced Synthetic Techniques and Modifications
To enhance the stability and biological activity of temporins, including this compound analogues, several advanced synthetic modifications have been applied:
Ultrasonic-Assisted SPPS (US-SPPS): This method accelerates Fmoc deprotection and coupling reactions by applying ultrasonic energy, improving synthesis efficiency and peptide quality.
Lactam Stapling: Side-chain-to-side-chain cyclization via lactam bridges between lysine and glutamic acid residues stabilizes the α-helical structure, enhancing peptide stability and activity. This is achieved on solid-phase by selective removal of allyl protecting groups followed by intramolecular amide bond formation using coupling agents like PyAOP and HOAt.
Click Chemistry (Azide-Alkyne Cycloaddition): Introduction of azide and alkyne functionalized amino acids allows for cyclization via 1,4-disubstituted 1,2,3-triazole linkages, providing conformational constraint and resistance to proteolytic degradation.
Ring-Closing Olefin Metathesis (RCM): Hydrocarbon stapling is performed on-resin using Grubbs’ catalyst to form an olefinic bridge, further stabilizing the helical conformation.
Disulfide Bridge Formation: Oxidation of cysteine residues after cleavage from resin forms disulfide bonds, contributing to structural rigidity.
Purification and Characterization
Purification: Crude peptides are purified by reversed-phase high-performance liquid chromatography (RP-HPLC), achieving purities greater than 97%.
Characterization: The molecular mass and purity are confirmed by high-resolution mass spectrometry (HRMS) and analytical RP-HPLC.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Resin Loading | Rink amide MBHA resin | Solid support for peptide elongation |
| Amino Acid Protection | Fmoc for N-terminus; Boc, Trt, Pbf for side chains | Protect reactive groups during synthesis |
| Coupling | HBTU, PyBOP, DIC + Oxyma/HOAt, DIPEA | Activate amino acids for peptide bond formation |
| Deprotection | 20% Piperidine in DMF | Remove Fmoc protecting group |
| Monitoring | Kaiser test | Confirm coupling/deprotection completion |
| Advanced Cyclization | Lactamization (PyAOP/HOAt), Click chemistry, RCM | Stabilize α-helix via side-chain cyclization |
| Cleavage | TFA/TIS/H2O cocktail | Release peptide from resin and remove protecting groups |
| Purification | RP-HPLC | Obtain high purity peptide |
| Characterization | HRMS, analytical RP-HPLC | Confirm peptide identity and purity |
Research Findings on Preparation Methods
Studies have demonstrated that ultrasonic-assisted SPPS significantly reduces synthesis time and improves coupling efficiency for temporins, including this compound analogues.
Cyclization strategies such as lactam stapling and click chemistry have been shown to enhance the α-helical content and proteolytic stability of temporin peptides, which correlates with improved antimicrobial activity.
The choice of protecting groups and cleavage conditions is critical to prevent side reactions and ensure the correct folding of the peptide.
Purification by RP-HPLC combined with HRMS verification ensures that only peptides with the correct sequence and modifications are used for biological assays, maintaining reproducibility and reliability of results.
Q & A
Q. How can researchers mitigate ethical concerns when testing this compound in animal models?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design, including sample size justification and humane endpoints. Use anesthesia/analgesia protocols approved by institutional animal care committees. Transparent reporting of adverse events in publications is mandatory .
Q. What practices enhance the reproducibility of this compound research across laboratories?
- Methodological Answer : Share raw data (e.g., NMR spectra, MIC values) in public repositories like Zenodo. Use standardized strain libraries (e.g., ATCC) for antimicrobial assays. Collaborative inter-laboratory studies can identify protocol-specific variability and establish consensus guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
